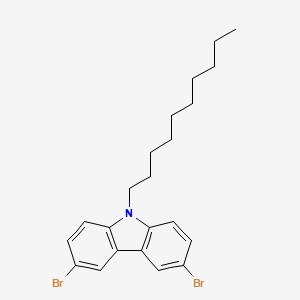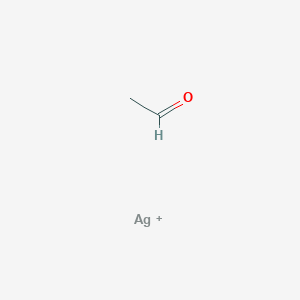![molecular formula C14H28N2O4 B12573231 N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine CAS No. 630095-95-3](/img/structure/B12573231.png)
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is a compound that belongs to the class of amino acids and peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of heptyl glycine. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine typically involves the protection of the amino group of heptyl glycine with a tert-butoxycarbonyl group. This can be achieved by reacting heptyl glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.
科学的研究の応用
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected amino acid in organic synthesis.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active peptides.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and interactions with molecular targets.
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid
- N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine is unique due to its specific structure, which combines a heptyl chain with a glycine backbone and a Boc-protected amino group. This combination provides stability and reactivity, making it a valuable compound in synthetic and research applications.
特性
CAS番号 |
630095-95-3 |
|---|---|
分子式 |
C14H28N2O4 |
分子量 |
288.38 g/mol |
IUPAC名 |
2-[7-[(2-methylpropan-2-yl)oxycarbonylamino]heptylamino]acetic acid |
InChI |
InChI=1S/C14H28N2O4/c1-14(2,3)20-13(19)16-10-8-6-4-5-7-9-15-11-12(17)18/h15H,4-11H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
RESNZJLFIICTSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCCCNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


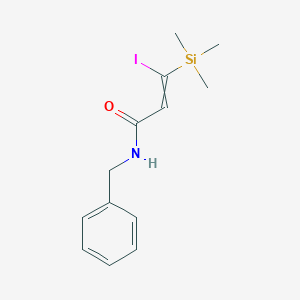
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
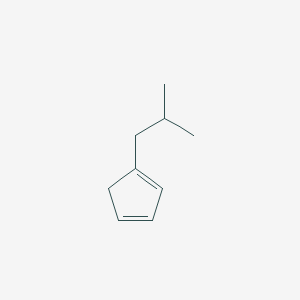

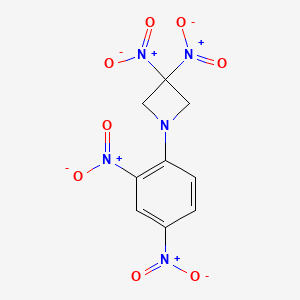
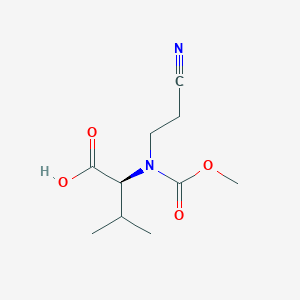

![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
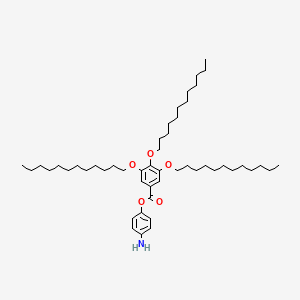
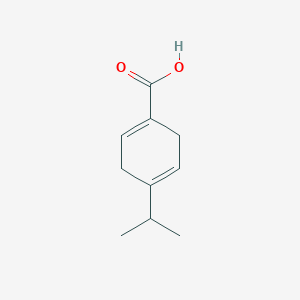
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
